![molecular formula C13H14N2O2 B6350057 Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 1242014-95-4](/img/structure/B6350057.png)
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as E5-4MPC, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid that has a variety of applications in scientific research. It is used in the synthesis of other compounds, as a catalyst in various reactions, and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
This compound is used in the synthesis of pyrimidine derivatives, which are known to possess a broad spectrum of pharmacological properties. These include antiviral, antitumor, antibacterial, and antihypertensive effects. The pyrazole moiety of Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate plays a crucial role in the multi-component reactions that lead to the formation of these biologically active pyrimidine systems .
Development of Thiazolo[3,2-a]pyrimidine Systems
Thiazolo[3,2-a]pyrimidine systems, which are synthesized using Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, have unique pharmaceutical and medicinal applications. They are associated with various biological activities such as antifungal, antibacterial, and anti-inflammatory .
Creation of Bioactive Molecules
The compound serves as a building block for creating bioactive molecules that can be used against a broad range of diseases. Its versatility in chemical reactions allows for the development of new synthetic pathways and applications in the field of medicinal chemistry .
Green Chemistry Applications
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be involved in green chemistry practices. It is used in reactions that aim to reduce waste and avoid the use of hazardous substances, contributing to the development of environmentally friendly synthetic methods .
Antifungal and Antibacterial Research
Research into antifungal and antibacterial agents often utilizes Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate due to its role in synthesizing compounds with these properties. It is particularly valuable in the study of new treatments for resistant strains of bacteria and fungi .
Pharmaceutical Drug Development
The compound is instrumental in the pharmaceutical industry for drug development. Its chemical structure allows for the creation of various derivatives that can be optimized for better efficacy and reduced side effects in drugs .
Material Science
In material science, Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be used to synthesize organic compounds with specific optical properties. These materials can be applied in the development of new sensors, organic semiconductors, and other advanced materials .
Chemical Education and Research
Lastly, this compound is also used in academic settings for chemical education and research. It provides a practical example of multi-component reactions and the synthesis of heterocyclic compounds, which are fundamental concepts in organic chemistry .
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate are currently unknown. This compound is structurally similar to indazole, which has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Based on its structural similarity to indazole, it may interact with its targets through similar mechanisms .
Result of Action
Compounds with similar structures have been found to have various biological activities, suggesting that ethyl 5-(4-methylphenyl)-1h-pyrazole-4-carboxylate may also have potential therapeutic effects .
properties
IUPAC Name |
ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8-14-15-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIYCHMHZXYAQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227770 | |
Record name | Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
1242014-95-4 | |
Record name | Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242014-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.